molecular formula C16H12BrN3O3S B2583029 2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide CAS No. 443348-01-4

2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide

Cat. No.: B2583029
CAS No.: 443348-01-4
M. Wt: 406.25
InChI Key: XBORUMFNHFXSPD-UHFFFAOYSA-N
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Description

This compound is a brominated phenoxyacetamide derivative fused with a tetrahydroquinazolinone scaffold containing a sulfanylidene group. Its structure combines a 2-bromophenoxy moiety linked via an acetamide bridge to a 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl group.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3S/c17-11-6-2-4-8-13(11)23-9-14(21)19-20-15(22)10-5-1-3-7-12(10)18-16(20)24/h1-8H,9H2,(H,18,24)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBORUMFNHFXSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)COC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide typically involves the following steps:

    Formation of the bromophenoxy intermediate: This step involves the reaction of 2-bromophenol with an appropriate acylating agent under basic conditions to form the bromophenoxy intermediate.

    Synthesis of the tetrahydroquinazolinone moiety: This step involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a thiourea derivative under acidic conditions to form the tetrahydroquinazolinone moiety.

    Coupling of the intermediates: The final step involves the coupling of the bromophenoxy intermediate with the tetrahydroquinazolinone moiety under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, anticancer, or other biological activities.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide may involve interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their physicochemical properties:

Compound Name Substituents (R1, R2, R3) Yield (%) Melting Point (K) Key Structural Features Reference
Target Compound: 2-(2-Bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide R1=2-BrPhO, R2=S, R3=H N/A N/A Bromophenoxy, sulfanylidene, tetrahydroquinazolinone N/A
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (I) R1=4-BrPh, R2=H, R3=3,4-F2Ph 61 423–425 Dihedral angle: 66.4° between aromatic rings
2-{[3-(4-Bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide R1=4-BrPh, R2=S, R3=2-isoPrPh N/A N/A Bromophenyl, sulfanyl, isopropylphenyl
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide R1=4-BrPh, R2=S, R3=cyclohexyl-methyl N/A N/A Triazole-sulfanyl, cyclohexyl-methyl
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (I) R1=2,4-Cl2Ph, R2=H, R3=pyrazolyl N/A 473–475 Dichlorophenyl, pyrazole, R22(10) hydrogen bonds

Key Observations :

  • Substituent Effects: Bromine at the para-position (e.g., 4-BrPh in ) is common in analogues, but the target compound’s ortho-bromophenoxy group may sterically hinder intermolecular interactions compared to para-substituted derivatives.
  • Core Scaffolds: Quinazolinone derivatives (target, ) exhibit planar aromatic systems favoring π-π stacking, whereas pyrazole () or triazole () cores introduce conformational flexibility.
Crystallographic and Hydrogen-Bonding Patterns
  • Dihedral Angles: In compound I (), the dihedral angle between the 4-bromophenyl and 3,4-difluorophenyl rings is 66.4°, stabilizing the crystal lattice. The target compound’s ortho-bromophenoxy group may induce larger angles, reducing packing efficiency.
  • Hydrogen Bonds: Analogues like form R22(10) dimers via N–H⋯O bonds, whereas quinazolinone derivatives (e.g., ) utilize C–H⋯O/F interactions for chain formation. The sulfanylidene group in the target compound may participate in S⋯H or S⋯π interactions, a feature less common in analogues.

Biological Activity

The compound 2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a bromophenoxy group and a tetrahydroquinazoline moiety. Its molecular formula is C15H14BrN2O2SC_{15}H_{14}BrN_{2}O_{2}S, with the following key features:

  • Bromophenoxy Group : Enhances lipophilicity and biological activity.
  • Tetrahydroquinazoline Core : Known for various pharmacological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : The compound was tested against various bacterial strains, showing promising results with MIC values comparable to established antibiotics .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae16

Cytotoxicity and Anticancer Activity

The compound's cytotoxic effects were evaluated using human cancer cell lines:

  • Cell Lines Tested : MDA-MB-468 (breast cancer), HeLa (cervical cancer).
  • Results : Significant inhibition of cell proliferation was observed with IC50 values in the micromolar range.
Cell LineIC50 (µM)Reference
MDA-MB-46810
HeLa15

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, contributing to reduced cell viability.

Study on Antimicrobial Efficacy

A detailed study assessed the antimicrobial efficacy of this compound against multidrug-resistant strains. The study found that the compound exhibited superior activity compared to traditional antibiotics, making it a candidate for further development as an antimicrobial agent .

Cancer Cell Line Evaluation

In another research effort, the compound was tested against various cancer cell lines. The findings indicated that it effectively inhibited tumor growth in vitro and suggested potential for development as an anticancer therapy .

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